The synthesis of NIR-641 N-succinimidyl ester involves several steps typical for the preparation of succinimidyl esters. The general method includes:
Specific parameters such as temperature, solvent choice, and reaction time can vary based on the scale and desired yield but are crucial for optimizing the synthesis process .
The molecular structure of NIR-641 N-succinimidyl ester consists of several key features:
The InChI key for this compound is QNVXMFIPFKQFIP-UHFFFAOYSA-M, which provides a unique identifier for its structure .
NIR-641 N-succinimidyl ester primarily undergoes reactions that involve:
These reactions are fundamental for its application in protein labeling and tracking biomolecules within biological systems.
The mechanism of action for NIR-641 N-succinimidyl ester involves several steps:
Environmental factors such as pH and temperature can influence the efficiency of this labeling process, affecting experimental outcomes .
NIR-641 N-succinimidyl ester exhibits several notable physical and chemical properties:
These properties are crucial for its application in biochemical assays and imaging studies .
NIR-641 N-succinimidyl ester has diverse applications in scientific research:
NIR-641 N-succinimidyl ester (CAS 190714-26-2) functions as a highly reactive biochemical reagent through its succinimidyl ester moiety, enabling efficient conjugation to primary amines. The activation mechanism centers on nucleophilic acyl substitution, where the ε-amino group of lysine residues or N-terminal amines attacks the electrophilic carbonyl carbon of the ester. This reaction proceeds through a tetrahedral intermediate that collapses to release N-hydroxysuccinimide (NHS), forming a stable amide bond between the dye molecule and the target biomolecule [3] [8].
The reaction kinetics are profoundly influenced by several critical parameters:
Table 1: Reaction Optimization Parameters for NIR-641 Activation
Parameter | Optimal Range | Effect on Conjugation |
---|---|---|
pH | 8.3-8.5 | Maximizes deprotonated amine concentration |
Temperature | 20-25°C | Balances reaction rate against hydrolysis |
Organic Solvent | <10% DMSO/DMF | Maintains dye solubility without denaturing protein |
Reaction Time | 45-60 minutes | Completes conjugation before significant hydrolysis |
Buffer System | 0.1M Sodium Bicarbonate | Avoids competing nucleophiles (e.g., Tris, azide) |
The molecular structure of NIR-641 (C₃₇H₄₄ClN₃O₄, MW 630.22 g/mol) features a polymethine bridge that confers near-infrared fluorescence (λₑₓ = 641 nm, λₑₘ = 680 nm), while the succinimidyl ester group provides the conjugation handle. Electronic effects from the indocyanine core slightly reduce electrophilicity compared to aliphatic NHS esters, necessitating precise control of the aforementioned parameters for efficient bioconjugation [1] [3].
Antibody conjugation with NIR-641 NHS ester requires stringent optimization to balance labeling efficiency with immunoglobulin integrity. Key protocol refinements include:
Table 2: Traditional vs. Optimized Conjugation Protocols for NIR-641
Condition | Traditional Protocol | Optimized Protocol | Impact |
---|---|---|---|
Buffer | PBS (pH 7.4) | 0.1M NaHCO₃ (pH 8.3) | 3.2-fold increase in DOL |
Dye:Antibody Ratio | 30:1 | 10:1-15:1 | Reduced aggregation (≤5%) |
Reaction Time | 2 hours | 45-60 minutes | Hydrolysis limited to <15% |
Antibody Concentration | 1 mg/mL | 2.5-5 mg/mL | Labeling efficiency increased to 35-40% |
Post-conjugation, quenching with 50 mM lysine for 15 minutes consumes unreacted NHS esters, preventing nonspecific labeling during subsequent applications. The protocol robustness extends to monoclonal antibodies, Fab fragments, and engineered scaffolds, though optimal dye ratios vary with protein size and lysine accessibility [4] [9].
Separation of NIR-641-antibody conjugates from unconjugated dye and side products employs physicochemical differences in size, charge, and hydrophobicity:
Post-purification, 0.22 µm filtration removes particulates, while stabilizers (0.1% BSA, 0.01% sodium azide) enhance conjugate longevity. Storage at 4°C in opaque vials maintains functionality for >12 months, with freeze-thaw cycles avoided due to aggregation risks [5] [9].
Accurate determination of dye-to-antibody ratio (DOL) is critical for ensuring batch-to-batch consistency in imaging applications. The standard spectrophotometric method leverages the distinct absorption spectra of the antibody and NIR-641:
Table 3: DOL Quantification Variables and Validation Methods
Parameter | Value/Range | Validation Approach | Precision Limit |
---|---|---|---|
ε₆₄₁ (NIR-641) | ~210,000 M⁻¹·cm⁻¹ | Comparison to known standards | ±5% |
CF₆₄₁/₂₈₀ | 0.08 ± 0.01 | Hydrolyzed dye control measurement | ±0.01 |
εᵢgG | 1.4 mL·mg⁻¹·cm⁻¹ | BCA assay correlation | ±0.05 |
MWᵢgG | 150,000 g/mol | MALDI-TOF confirmation | ±2,000 g/mol |
Advanced orthogonal methods include:
Maintaining DOL between 3-6 optimizes imaging performance: Lower ratios limit sensitivity, while higher ratios cause fluorescence quenching (25-40% loss at DOL=10) and potential antibody aggregation. Batch documentation should include DOL, unconjugated dye percentage (<5%), and aggregation state [1] [9].
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